Product packaging for Benzyl 3-methylpiperazine-1-carboxylate(Cat. No.:CAS No. 84477-85-0)

Benzyl 3-methylpiperazine-1-carboxylate

Cat. No.: B1336696
CAS No.: 84477-85-0
M. Wt: 234.29 g/mol
InChI Key: JRPIQMPFKMFAOX-UHFFFAOYSA-N
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Description

Benzyl 3-methylpiperazine-1-carboxylate (CAS 84477-85-0) is a chiral piperazine derivative that serves as a versatile and crucial scaffold in pharmaceutical research and development. Its primary value lies as a synthetic intermediate for constructing enantiomerically pure compounds, which is essential for producing chiral drugs with improved efficacy and reduced side effects . The compound's structure, featuring a carboxylate-protected piperazine ring, makes it a fundamental building block in organic synthesis for constructing complex molecular architectures, ranging from pharmaceuticals to advanced materials . Researchers utilize this compound in the synthesis of various Active Pharmaceutical Ingredients (APIs) targeting diverse therapeutic areas, including central nervous system disorders . Recent scientific investigations have highlighted the critical importance of the chiral center in this scaffold. A 2025 study published in Scientific Reports demonstrated that pyrimidinyl-piperazine carboxamide derivatives built from this chiral starting point act as potent inhibitors of yeast α-glucosidase, an important target for type 2 diabetes treatment . The research found that inhibitors with the (S)-configuration at the chiral center were up to 5-fold more active than their (R)-counterparts, with top compounds exhibiting IC50 values in the sub-micromolar to low micromolar range (0.4–1.5 µM), significantly outperforming the standard drug acarbose (IC50 = 817.38 µM) . Furthermore, piperazine carbamate scaffolds are recognized as privileged structures in medicinal chemistry for developing covalent enzyme inhibitors . The molecular formula of this compound is C13H18N2O2, with a molecular weight of 234.30 g/mol (for the freebase) . It is typically supplied as a white to off-white powder with a high purity level, often 98% or greater . This product is intended for research and development purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N2O2 B1336696 Benzyl 3-methylpiperazine-1-carboxylate CAS No. 84477-85-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 3-methylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-11-9-15(8-7-14-11)13(16)17-10-12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRPIQMPFKMFAOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90439643
Record name 1-Cbz-3-Methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84477-85-0
Record name 1-Cbz-3-Methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations for Benzyl 3 Methylpiperazine 1 Carboxylate Derivatives

Stereoselective Synthesis of Chiral 3-Substituted Piperazine (B1678402) Carboxylates

The controlled synthesis of specific stereoisomers of 3-substituted piperazines is a key challenge. Methodologies that yield enantiomerically pure or diastereomerically enriched products are highly sought after. An efficient six-step synthesis has been developed to transform chiral amino acids into 3-substituted-piperazine-2-acetic acid esters. researchgate.netfigshare.com This route produces diastereomeric mixtures of cis and trans products that can be separated chromatographically. figshare.com Another concise, five-step route also starts from optically pure amino acids, converting them into 1,2-diamines which are then used to construct the enantiopure 3-substituted piperazines. tmc.edunih.gov

Enantioselective Approaches to 3-Methylpiperazine Frameworks

Achieving high enantioselectivity in the synthesis of 3-methylpiperazine frameworks often involves leveraging the chiral pool or employing asymmetric catalysis. One prominent strategy involves the asymmetric palladium-catalyzed decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones. nih.govcaltech.edunih.gov These chiral piperazin-2-ones can then be reduced to the corresponding chiral piperazines. caltech.edunih.gov This method provides access to highly enantioenriched tertiary piperazin-2-ones, which are valuable precursors. caltech.edu For instance, Sotorasib, a drug approved for non-small cell lung cancer, is synthesized using commercially available tert-butyl (S)-3-methylpiperazine-1-carboxylate, highlighting the importance of accessing such enantiopure building blocks. mdpi.com Asymmetric synthesis of related 2-methyl and 2,6-dimethyl piperazines has also been explored, demonstrating pathways that could be adapted for 3-methyl derivatives. nih.govacs.org

Diastereoselective Functionalization of Piperazine Rings

Once a chiral piperazine framework is established, subsequent reactions must proceed with high diastereoselectivity. Several innovative methods have been developed for this purpose. A highly diastereoselective bidirectional C(sp³)-H bond functionalization of piperazine compounds can be achieved, triggered by a Lewis acid-catalyzed sequential hydride shift/cyclization process. researchgate.net The choice of catalysts and ligands is a key factor in controlling the diastereoselectivity of this reaction. researchgate.net

Iridium catalysis has also emerged as a powerful tool for the regio- and diastereoselective synthesis of C-substituted piperazines. nih.govresearchgate.netacs.org This 100% atom-economic process involves the head-to-head coupling of easily prepared imines and allows for the selective formation of a single diastereoisomer under mild conditions. nih.govresearchgate.netacs.org Additionally, visible light-mediated photocatalysis can be used for the diastereoselective epimerization of less stable piperazine isomers to their more stable counterparts, expanding the toolbox for stereoselective synthesis. nih.gov

N-Protection and Strategic Deprotection in Piperazine Synthesis

The two nitrogen atoms in the piperazine ring have similar reactivity, making selective functionalization challenging. Therefore, the use of nitrogen protecting groups is fundamental. The tert-butoxycarbonyl (Boc) and carboxybenzyl (Cbz or Z) groups are common choices for protecting amine functionalities. nih.govstudysmarter.co.uk The synthesis of drugs like Avapritinib and others often involves intermediates such as N-Boc-piperazine, which is later deprotected to allow for further reactions. mdpi.com A reliable synthetic route to the mono-protected N1-Cbz piperazic acid building block highlights the importance of selective protection strategies. nih.gov

Orthogonal Protecting Group Strategies for Piperazine Nitrogen Atoms

For the stepwise functionalization of both piperazine nitrogens, an orthogonal protection strategy is required. This involves using two different protecting groups that can be removed under distinct conditions without affecting each other. For example, a tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one can be prepared from a bis-carbamate protected piperazine-2-carboxylic acid and serve as an orthogonally protected scaffold for synthesizing various 2-substituted piperazines. researchgate.net The combination of Boc and Cbz groups is a classic orthogonal pairing; Boc is typically removed under acidic conditions, while Cbz is removed by hydrogenolysis. This strategy allows for the selective modification of one nitrogen atom while the other remains protected.

Chemoselective Functionalization of Piperazine Carbamates

With one nitrogen atom protected as a carbamate (B1207046), such as in Benzyl (B1604629) 3-methylpiperazine-1-carboxylate, the other nitrogen or the carbon skeleton can be functionalized chemoselectively. For instance, N,N-bis-Boc-piperazine can undergo chemoselective C-H alkylation to produce a single α-C–H functionalized product. mdpi.com Piperazine carbamates themselves are a class of compounds that have been explored for their biological activity, and their synthesis often involves the alkylation or reductive amination of a mono-Boc-piperazine precursor, followed by carbamoylation of the second nitrogen. nih.gov This demonstrates that the carbamate group is stable to various reaction conditions used to modify other parts of the molecule.

Innovative Reaction Catalysis and Mechanistic Investigations

Recent advances in catalysis have provided new, efficient routes to substituted piperazines. mdpi.com Visible-light photoredox catalysis, in particular, has emerged as a mild and powerful method for C-H functionalization. mdpi.comnih.govnsf.gov This approach can be used for C-H arylation, vinylation, and alkylation of piperazine rings. mdpi.comnsf.gov Organic photocatalysts, such as substituted acridinium (B8443388) salts or carbazolyl dicyanobenzene (4CzIPN), can promote these transformations, offering a greener alternative to some traditional metal-catalyzed reactions. mdpi.com

The mechanism of photoredox-catalyzed C-H functionalization often involves the single-electron oxidation of a nitrogen atom on the piperazine ring to form a nitrogen-centered radical cation. mdpi.com Subsequent deprotonation at an adjacent carbon atom generates an α-amino radical, which can then couple with various radical acceptors. mdpi.com

Iridium-based catalysts are also highly effective, not only in photocatalysis but also in reactions such as the condensation of amines and diols to form the piperazine ring, or the highly diastereoselective [3+3] cycloaddition of imines. nih.govacs.orgthieme-connect.com Mechanistic studies of these reactions are crucial for their optimization and broader application. For example, in the iridium-catalyzed dimerization of imines, a distinct reaction pathway is believed to be operating that accounts for the unique diastereomer obtained. nih.govacs.org Computational studies on palladium-catalyzed pathways for carbamate formation have also provided valuable insights into reaction intermediates and the role of the catalyst in stabilizing them. researchgate.net

Photoredox Catalysis in C-H Functionalization of Piperazines

Visible-light photoredox catalysis has become a powerful strategy for the direct functionalization of C-H bonds, offering a mild and green alternative to traditional methods. encyclopedia.pub This approach utilizes photocatalysts, such as iridium and ruthenium complexes, to convert light energy into chemical energy, thereby generating highly reactive intermediates capable of C-H activation. encyclopedia.pubresearchgate.net

In the context of piperazine derivatives, photoredox catalysis has been successfully employed for α-C–H functionalization. nih.gov One of the pioneering examples was reported by MacMillan and coworkers, who demonstrated the C–H arylation of N-Boc protected piperazines. encyclopedia.pub The proposed mechanism involves a single-electron transfer from the piperazine nitrogen to the photo-excited catalyst, generating a nitrogen-centered radical cation. Subsequent deprotonation at the α-carbon leads to the formation of an α-amino radical. This radical can then engage in coupling reactions with various partners. encyclopedia.pub

For instance, the coupling of an N-Boc piperazine with 1,4-dicyanobenzene, using Ir(ppy)₃ as the photocatalyst, proceeds via the formation of an arene radical anion which then couples with the α-amino radical. encyclopedia.pub This method provides a direct route to α-aryl-substituted piperazines. encyclopedia.pub Similarly, α-C–H vinylation and heteroarylation have been achieved using vinyl sulfones and heteroaryl chlorides as coupling partners, respectively. researchgate.netnih.gov

A key advantage of photoredox catalysis is its ability to generate α-amino radicals under mild conditions, which can circumvent side reactions often associated with other C-H functionalization methods like α-lithiation. nih.gov However, the radical nature of the intermediates presents a challenge for achieving high enantioselectivity in these transformations. nih.gov More recent developments have focused on expanding the scope of this methodology, including the use of organic photocatalysts like acridinium salts for the site-selective C–H alkylation of piperazines with Michael acceptors. acs.org

Table 1: Examples of Photoredox-Catalyzed C-H Functionalization of Piperazine Derivatives
Piperazine SubstrateCoupling PartnerPhotocatalystProductYieldReference
N-Boc-piperazine1,4-dicyanobenzeneIr(ppy)₃α-arylated piperazine95% nih.gov
N-Boc-piperazineVinyl sulfoneIr(ppy)₃α-vinylation product74% nih.gov
N-Boc-piperazineHeteroaryl chloridesIr(ppy)₃α-heteroarylated piperazine35-84% nih.gov
N,N'-diBoc-piperazineMethyl vinyl ketoneAcridinium saltα-alkylation productExcellent acs.org

Asymmetric Lithiation-Substitution Techniques

Asymmetric lithiation-trapping represents a powerful method for the enantioselective functionalization of the piperazine core. acs.orgnih.gov This technique typically involves the deprotonation of a C-H bond adjacent to a nitrogen atom using a strong lithium base, such as s-butyllithium (s-BuLi), in the presence of a chiral ligand. whiterose.ac.uk The most commonly used chiral ligand for this purpose has historically been (-)-sparteine. whiterose.ac.uk

This approach allows for the direct, enantioselective introduction of substituents onto the piperazine ring. acs.orgnih.gov The process involves the formation of a configurationally stable α-lithiated intermediate, which is then quenched with an electrophile to afford the substituted piperazine as a single stereoisomer. acs.orgnih.gov

Detailed mechanistic studies have revealed that the success of this methodology is highly dependent on several factors, including the nature of the N-substituents and the electrophile used. acs.orgnih.gov For instance, the distal N-substituent can significantly influence the yield and enantioselectivity of the reaction. acs.orgnih.gov Furthermore, the choice of electrophile can also play an unexpected but critical role in the outcome of the transformation. acs.orgnih.gov

To overcome some of the challenges associated with this method, such as potential ring-fragmentation of the lithiated intermediate, strategies like the use of sterically hindered N-alkyl groups have been developed. acs.org Additionally, a "diamine switch" strategy has been employed to enhance enantioselectivity with certain electrophiles. acs.org This methodology has been successfully applied to the synthesis of enantiopure mono- and disubstituted N-Boc piperazines. whiterose.ac.uk

Table 2: Key Parameters in Asymmetric Lithiation of N-Boc Piperazines
ParameterInfluence on the ReactionExample/ObservationReference
Chiral LigandControls the stereochemical outcome of the deprotonation.(-)-sparteine or (+)-sparteine surrogates are commonly used. acs.orgnih.gov
N-SubstituentsAffects the stability of the lithiated intermediate and the stereoselectivity.Sterically hindered groups can minimize ring fragmentation. acs.org
ElectrophileCan unexpectedly influence both yield and enantioselectivity.The choice of electrophile is a critical optimization parameter. acs.orgnih.gov
Solvent/TemperatureImpacts the stability and reactivity of the organolithium species.Typically performed at low temperatures (e.g., -78 °C) in ethereal solvents. whiterose.ac.uk

Development of Robust and Scalable Synthetic Protocols (e.g., One-Pot Procedures)

The transition from laboratory-scale synthesis to large-scale production necessitates the development of robust, efficient, and scalable synthetic protocols. For piperazine derivatives, this often involves the implementation of one-pot procedures and the use of readily available starting materials.

One scalable approach to chiral 2-substituted piperazines starts from α-amino acids. rsc.org A key step in this multi-step synthesis is an aza-Michael addition between a chiral 1,2-diamine and an in situ generated vinyl diphenyl sulfonium (B1226848) salt. rsc.org This method has been validated for different protecting groups and has been successfully performed on a multigram scale. rsc.org

Another strategy for the scalable synthesis of piperazine-based compounds involves the alkylation of a piperazine substrate with various carbonyl compounds. researchgate.net This approach has been utilized to produce glitazone analogues with good yields. researchgate.net Reductive amination is another key transformation that is often employed in the synthesis of N-alkyl piperazine derivatives and can be integrated into scalable processes. nih.gov

Advanced Spectroscopic and Chromatographic Characterization of Benzyl 3 Methylpiperazine 1 Carboxylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the connectivity and chemical environment of each atom can be mapped.

¹H and ¹³C NMR for Atom Connectivity and Hybridization

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the number and types of hydrogen and carbon atoms in a molecule. While specific experimental data for Benzyl (B1604629) 3-methylpiperazine-1-carboxylate is not widely published in peer-reviewed literature, expected chemical shifts can be predicted based on the structure and data from analogous compounds.

¹H NMR: The ¹H NMR spectrum is anticipated to show distinct signals for the protons of the benzyl group, the piperazine (B1678402) ring, and the methyl group. The aromatic protons of the benzyl group would appear in the downfield region, typically between δ 7.3-7.4 ppm. The benzylic methylene (B1212753) protons (-CH₂-) are expected as a singlet around δ 5.1 ppm. The protons on the piperazine ring will exhibit a complex series of multiplets in the range of δ 2.5-4.0 ppm due to their diastereotopic nature and the conformational rigidity of the ring. The methyl group protons at the 3-position would likely appear as a doublet in the upfield region, around δ 1.1-1.3 ppm.

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data. The carbonyl carbon of the carbamate (B1207046) is expected to have a chemical shift in the range of δ 155 ppm. The carbons of the aromatic ring would appear between δ 127-137 ppm. The benzylic carbon is anticipated around δ 67 ppm. The carbons of the piperazine ring would resonate in the δ 40-55 ppm region, with the carbon bearing the methyl group appearing at a distinct chemical shift. The methyl carbon itself is expected at approximately δ 15-20 ppm.

AssignmentExpected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)
Aromatic-H (Benzyl)~7.3-7.4 (m)~127-137
Benzylic-CH₂~5.1 (s)~67
Piperazine-H~2.5-4.0 (m)~40-55
Methyl-H (on piperazine)~1.1-1.3 (d)~15-20
Carbonyl-C-~155

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Assignment

COSY (Correlation Spectroscopy): A H-H COSY experiment would reveal the coupling relationships between adjacent protons. This would be particularly useful in tracing the proton connectivity within the piperazine ring system, including the correlation between the methine proton at the 3-position and the adjacent methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s). For instance, the methyl doublet in the ¹H spectrum would correlate to the methyl carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity across quaternary carbons and heteroatoms. Key HMBC correlations would be expected from the benzylic protons to the carbonyl carbon and the aromatic carbons, and from the piperazine protons to the carbonyl carbon, confirming the structure of the carbamate linkage.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and formula of a compound and for gaining structural information through the analysis of its fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is routinely used to assess the purity of a sample and to confirm the mass of the target compound. For Benzyl 3-methylpiperazine-1-carboxylate, with a molecular formula of C₁₃H₁₈N₂O₂, the expected molecular weight is 234.30 g/mol . In positive ion electrospray ionization (ESI) mode, the compound would be expected to be detected as the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 235.3.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurements

High-Resolution Mass Spectrometry provides a very precise measurement of the mass of an ion, allowing for the unambiguous determination of its elemental composition. This is a definitive method for confirming the molecular formula of a compound. The exact mass of the protonated molecule [M+H]⁺ for C₁₃H₁₈N₂O₂ would be calculated and compared to the experimentally measured value, with a very low tolerance for error (typically <5 ppm).

TechniqueExpected ObservationInformation Obtained
LC-MS (ESI+)[M+H]⁺ at m/z ≈ 235.3Molecular Weight Confirmation and Purity Assessment
HRMS (ESI+)Exact mass of C₁₃H₁₉N₂O₂⁺Unambiguous Molecular Formula Determination

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, typically in the form of Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the vibrations of specific chemical bonds.

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the various functional groups. A strong absorption band around 1690-1710 cm⁻¹ would be indicative of the C=O (carbonyl) stretching of the carbamate group. The C-N stretching vibrations of the piperazine ring and the carbamate would appear in the 1200-1350 cm⁻¹ region. The aromatic C-H stretching of the benzyl group would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the piperazine ring, methyl, and methylene groups would be seen just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

Functional GroupExpected Vibrational Frequency (cm⁻¹)
C=O (Carbamate)~1690-1710
Aromatic C-H~3030-3100
Aliphatic C-H~2850-2960
C-N~1200-1350
Aromatic C=C~1450-1600

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The infrared spectrum provides a unique molecular fingerprint, revealing characteristic vibrational frequencies corresponding to specific bonds within the molecule.

The analysis of the FTIR spectrum of this compound would reveal several key absorption bands. The presence of the carbamate group is prominently indicated by a strong stretching vibration of the carbonyl (C=O) group. The piperazine ring and its substituents give rise to a complex series of bands. The C-N stretching vibrations of the tertiary amine and the carbamate are observable in the fingerprint region. The benzyl group introduces characteristic absorptions for aromatic C-H stretching and C=C ring stretching. Aliphatic C-H stretching from the methyl group and the piperazine ring protons are also clearly identifiable. Additionally, the secondary amine (N-H) within the piperazine ring exhibits a characteristic stretching vibration. dergipark.org.tr In related piperazine compounds, N-H stretching vibrations are typically observed in the range of 3250-3500 cm⁻¹. dergipark.org.tr Asymmetric and symmetric deformation vibrations of the C-N-H group also appear at lower wavenumbers.

Table 1: Predicted FTIR Spectral Data for this compound

Wavenumber (cm⁻¹) Functional Group Vibrational Mode
~3300 N-H (piperazine ring) Stretching
3100-3000 C-H (aromatic) Stretching
3000-2850 C-H (aliphatic) Stretching
~1700 C=O (carbamate) Stretching
1600-1450 C=C (aromatic ring) Stretching
~1500 C-N-H Deformation

Advanced Chromatographic Methods for Separation and Quantification

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound, particularly in complex matrices such as synthetic reaction mixtures or biological samples.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Mixture Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful methods for the analysis of piperazine derivatives. researchgate.net Since the piperazine moiety lacks a strong native chromophore for UV detection at higher wavelengths, quantitative analysis at trace levels often requires a derivatization step to attach a UV-active label. jocpr.com A common derivatizing agent is 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl), which reacts with the secondary amine of the piperazine ring to form a stable, highly UV-active product, allowing for sensitive detection. jocpr.comresearchgate.net

Method development for HPLC analysis typically involves optimizing the stationary phase, mobile phase composition, flow rate, and detector wavelength. For derivatized piperazines, detection is often performed in the range of 340 nm. jocpr.com The separation can be achieved using various stationary phases, including chiral columns which can also be used in achiral applications. jocpr.com UPLC, with its use of smaller particle size columns, offers advantages over traditional HPLC, including higher resolution, faster analysis times, and improved sensitivity. researchgate.net Validation of these methods ensures their reliability by assessing parameters such as linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). researchgate.netjocpr.com

Table 2: Typical HPLC Conditions for Analysis of Derivatized Piperazine Compounds

Parameter Condition
Column Chiralpak IC (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Methanol:Diethylamine (B46881) (90:10:0.1 v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection UV at 340 nm
Injection Volume 10 µL

Data based on methods for related piperazine compounds. jocpr.com

Chiral Chromatography for Enantiomeric Resolution and Purity Assessment

Due to the presence of a stereocenter at the C3 position of the piperazine ring (the carbon atom bonded to the methyl group), this compound exists as a pair of enantiomers: (R)-Benzyl 3-methylpiperazine-1-carboxylate and (S)-Benzyl 3-methylpiperazine-1-carboxylate. Chiral chromatography is essential for separating these enantiomers to assess enantiomeric purity and to isolate specific stereoisomers. unl.pt

The resolution of enantiomers is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those found in Chiralpak and Chiralcel columns, are widely used for the separation of chiral piperazine derivatives. unl.ptnih.gov The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), along with potential amine additives like diethylamine (DEA), is critical for achieving optimal separation. jocpr.com The development of such methods allows for the accurate determination of enantiomeric excess (ee) or enantiomeric ratio (er) in a sample. unl.pt

Table 3: Chiral Stationary Phases Used for Piperazine Derivative Resolution

Column Name Chiral Stationary Phase Type Application Example
Chiralpak AD-H Amylose derivative Enantiomeric separation of Michael addition products from chiral piperazine catalysts. unl.pt
Chiralpak IC Cellulose derivative Separation of piperazine from an Active Pharmaceutical Ingredient. jocpr.com

Electroanalytical Techniques for Redox Behavior Analysis

Electroanalytical methods, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are employed to investigate the redox properties of this compound. These techniques provide insights into the oxidation and reduction potentials of the molecule, the stability of the resulting species, and the kinetics of the electron transfer process.

Studies on structurally related N-benzyl piperazine and N-substituted piperidone compounds show that the piperazine moiety is electrochemically active. mdpi.comresearchgate.net The voltammetric behavior of N-benzyl derivatives is characterized by an irreversible oxidation peak at positive potentials, typically in the range of +0.7 V to +0.9 V versus an Ag/AgCl reference electrode. mdpi.com This oxidation is attributed to a two-electron transfer process. mdpi.com The nature of the amine group, being benzylic in this case, significantly influences the oxidative profile. researchgate.net The irreversibility of the process suggests that the initially formed radical cation undergoes rapid subsequent chemical reactions, possibly dimerization. mdpi.com Analysis of peak current versus the scan rate in cyclic voltammetry can determine whether the process is diffusion-controlled or adsorption-controlled. For similar compounds, the oxidation process has been found to be primarily diffusion-controlled. mdpi.com

Table 4: Summary of Electrochemical Findings for Related N-Benzyl Piperazine Derivatives

Technique Key Finding Potential Range (vs. Ag/AgCl) Mechanism Detail
Cyclic Voltammetry (CV) Irreversible oxidation +0.72 to +0.89 V Diffusion-controlled process. mdpi.com
Differential Pulse Voltammetry (DPV) Single well-defined anodic peak +0.7 to +0.9 V Two-electron transfer process. mdpi.com

Computational Chemistry and Molecular Modeling of Benzyl 3 Methylpiperazine 1 Carboxylate

Quantum Chemical Calculations for Electronic and Geometrical Structures

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution and nuclear arrangement. These methods solve approximations of the Schrödinger equation to determine the electronic structure and, consequently, other molecular properties.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and mapping potential energy surfaces. nih.gov For Benzyl (B1604629) 3-methylpiperazine-1-carboxylate, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d,p), can predict its most stable three-dimensional conformation by finding the global minimum on its potential energy landscape. nih.gov

Illustrative DFT-Calculated Geometrical Parameters Disclaimer: The following data is illustrative and represents typical values that would be obtained from a DFT calculation. It is not based on published experimental or computational results for this specific molecule.

Table 1: Selected Bond Lengths
Atom 1 Atom 2 Bond Length (Å)
C1 N2 1.46
N2 C3 1.47
C3 C4(Me) 1.53
N5 C6 1.46
N5 C(O) 1.36
C(O) O 1.22
O CH2 1.45

Table 2: Selected Bond Angles

Atom 1 Atom 2 Atom 3 Bond Angle (°)
C6 N2 C3 110.5
N2 C3 C4(Me) 111.0
C(O) N5 C6 121.0
N5 C(O) O 124.5
C(O) O CH2 116.0

Table 3: Selected Dihedral Angles

Atom 1 Atom 2 Atom 3 Atom 4 Dihedral Angle (°)
C6 N2 C3 C4 55.8 (Chair Conformation)
N2 C3 C4 N5 -54.9 (Chair Conformation)
C6 N5 C(O) O 178.5 (Planarity of Carbamate)
O CH2 C(ar) C(ar) 85.0 (Benzyl Group Orientation)

Semi-empirical methods, which use parameters derived from experimental data, offer a faster, albeit less accurate, alternative to ab initio methods like DFT. They are particularly useful for preliminary conformational scans and for predicting properties like protonation states (pKa). For Benzyl 3-methylpiperazine-1-carboxylate, the secondary amine in the piperazine (B1678402) ring is the most likely site of protonation. Semi-empirical calculations can estimate the pKa of this amine, which is crucial for understanding its behavior in physiological environments. These methods can efficiently explore the conformational space to identify low-energy structures that can then be subjected to higher-level DFT calculations for more accurate refinement. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

While quantum methods are excellent for static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com MD simulations model the atomic motions of a system by solving Newton's equations of motion, offering a view of conformational flexibility and the influence of the surrounding environment, such as a solvent. nih.gov

For this compound, an MD simulation in a solvent like water would reveal the flexibility of the piperazine ring, the rotation of the benzyl group, and the movement of the methyl group. It would show how hydrogen bonding between the solvent and the molecule's amine and carbonyl groups influences its conformational preferences. wustl.edu Such simulations can track root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify the most flexible regions of the molecule.

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. pharmaceuticaljournal.netnih.gov This method is central to drug discovery for predicting the binding mode and affinity of a potential drug molecule to its biological target. bohrium.comnih.govresearchgate.net

If this compound were being investigated as a potential inhibitor for a specific enzyme, molecular docking could be used to place it into the enzyme's active site. The docking algorithm would sample numerous orientations and conformations of the ligand, scoring them based on factors like intermolecular forces (hydrogen bonds, van der Waals forces, electrostatic interactions). The results would provide a binding energy estimate and a detailed 3D model of the ligand-protein interactions, highlighting key amino acid residues involved in the binding. nih.gov For instance, the benzyl group might engage in hydrophobic interactions, while the carbonyl oxygen could act as a hydrogen bond acceptor.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical approaches used to predict the biological activity or physicochemical properties of compounds based on their molecular structures. nih.govnih.govfrontiersin.org These models establish a mathematical correlation between calculated molecular descriptors (e.g., electronic, steric, hydrophobic properties) and an observed activity or property. mdpi.com

To build a QSAR model relevant to this compound, a series of related piperazine derivatives with known biological activities (e.g., IC50 values for a particular target) would be required. nih.gov Descriptors for each molecule would be calculated, and statistical methods like multiple linear regression or machine learning algorithms would be used to generate a predictive equation. nih.gov This model could then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing. Similarly, QSPR models can predict properties like solubility, boiling point, or toxicity. frontiersin.org

Biological Activity and Mechanistic Investigations of Benzyl 3 Methylpiperazine 1 Carboxylate Derivatives

Structure-Activity Relationship (SAR) Studies of Piperazine-1-carboxylates

Understanding the relationship between the chemical structure of piperazine (B1678402) derivatives and their biological function is fundamental for rational drug design. researchgate.net SAR studies allow for the optimization of compounds to enhance potency, selectivity, and pharmacokinetic profiles. nih.govresearchgate.net Key aspects explored include the influence of substituents on the piperazine ring and the role of stereochemistry in biological recognition. researchgate.net

Elucidating the Influence of Substitution Patterns on Biological Efficacy

Modifications to the piperazine core, including the nature and position of various substituents, can dramatically alter the biological efficacy of the resulting compounds. The size, shape, and electronic properties of these substituents dictate the molecule's interaction with its biological target. researchgate.net

Research into a series of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues as inhibitors of Mycobacterium tuberculosis inosine-5′-monophosphate dehydrogenase (IMPDH) provides a clear example of the impact of substitution. nih.gov In this study, the introduction of a methyl group at the 3-position of the piperazine ring resulted in a significant loss of both biochemical and whole-cell antitubercular activities. nih.gov Similarly, other modifications to the piperazine ring in this series also led to the ablation of whole-cell activity and a marked reduction in enzymatic inhibition. nih.gov

In another context, studies on novel chalcone-dithiocarbamate hybrids incorporating a piperazine unit found that the nature of the substituents on the piperazine moiety was critical for their antiproliferative activity against cancer cell lines. nih.gov The strategic placement of functional groups can enhance interactions with microbial targets or modulate properties like lipophilicity, which can improve penetration across bacterial cell membranes. researchgate.net The flexibility of the piperazine structure allows for these modifications, which can lead to compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govresearchgate.net

Compound SeriesSubstitutionEffect on Biological ActivityReference
1-(5-isoquinolinesulfonyl)piperazine AnaloguesMethyl group at piperazine C-3 positionProfound loss of biochemical and whole-cell antitubercular activity nih.gov
Chalcone-dithiocarbamate HybridsSubstituents on the piperazine unitImportant for antiproliferative inhibitory activity nih.gov
Piperazine Derivatives (General)Alkyl, aryl, or heterocyclic groups on nitrogen atomsModulates pharmacokinetic properties (lipophilicity, metabolic stability) researchgate.net

Stereochemical Implications in Biological Recognition and Activity

Stereochemistry plays a pivotal role in the pharmacological activity of chiral piperazine derivatives. researchgate.net Since biological systems, such as receptors and enzymes, are inherently chiral, they can exhibit differential interactions with the enantiomers of a drug molecule. This can lead to stereoselective effects where one enantiomer displays a significantly different pharmacological or pharmacokinetic profile than the other. researchgate.netnih.gov

The importance of stereochemistry is highlighted in the study of nature-inspired 3-Br-Acivicin isomers and their derivatives, which investigated their antimalarial activity. nih.gov The study revealed that stereochemistry led to significant differences in potency, with the natural (5S, αS) isomers consistently being the most active against P. falciparum strains. For instance, the unnatural enantiomer of a methyl ester derivative was approximately 10-fold less potent, while the diastereoisomers were inactive. nih.gov This suggests that stereoselectivity may be a factor in recognition by cellular transport systems and in the interaction with biological targets. nih.gov

(S)-Benzyl 3-methylpiperazine-1-carboxylate itself is a chiral intermediate used in the synthesis of other chiral compounds, including cholinergic neurotransmitter agonists. biosynce.com The specific stereoisomer is crucial for achieving the desired biological effect. Generally, for piperazine derivatives, variations in the stereochemistry of the ring can directly impact binding affinity and selectivity for neurotransmitter receptors. researchgate.net

Mechanistic Exploration of Biological Interactions

Beyond SAR studies, it is crucial to understand the precise molecular and cellular mechanisms through which piperazine derivatives exert their effects. These investigations often focus on how these compounds interact with specific proteins, such as receptors and enzymes, and how they perturb cellular signaling pathways.

Modulation of Neurotransmitter Receptors and Signaling Pathways

The piperazine scaffold is a key component in many centrally acting drugs, and its derivatives are known to interact with a variety of neurotransmitter receptors. nih.govijrrjournal.com Minor changes in the substitution pattern on the piperazine ring can lead to distinct differences in pharmacological activities at these receptors. ijrrjournal.com

Many piperazine derivatives exhibit pharmacological activity by modulating monoamine pathways. nih.gov For example, compounds such as meta-chlorophenylpiperazine have been shown to interact with serotonergic receptors and inhibit serotonin (B10506) reuptake. ijrrjournal.com Research has also focused on developing N-aryl piperazine derivatives as positive allosteric modulators (PAMs) of the mGlu5 receptor, which is a target for treating psychosis and cognitive deficits in schizophrenia. ijrrjournal.com

Furthermore, benzylpiperazine derivatives have been designed and synthesized as high-affinity ligands for σ-1 receptors, which are implicated in the modulation of nociceptive signaling. nih.gov Specific antagonists of the σ-1 receptor can enhance antinociception by opioids, suggesting a therapeutic potential for chronic pain. nih.gov The interaction of piperazine derivatives with these and other receptors, including NMDA and histamine (B1213489) H3 receptors, underscores the versatility of this chemical class in neuropharmacology. ijrrjournal.comacs.org

Receptor/PathwayPiperazine Derivative ClassBiological EffectReference
Serotonergic Receptorsmeta-chlorophenylpiperazineInteraction with receptors, inhibition of serotonin reuptake ijrrjournal.com
σ-1 ReceptorBenzylpiperazine derivativesHigh-affinity antagonism, potential for antinociception nih.gov
mGlu5 ReceptorN-aryl piperazine derivativesPositive allosteric modulation ijrrjournal.com
Monoamine PathwayGeneral piperazine derivativesActivation of the pathway, leading to CNS effects nih.gov

Enzyme Inhibition and Activation Mechanisms

Piperazine derivatives have been identified as potent modulators of various enzymes. The mechanism can involve either inhibition, where the compound blocks the enzyme's active site, or activation, where it enhances the enzyme's catalytic activity.

Enzyme Inhibition: A prominent example of enzyme inhibition is seen with Imatinib, a 2-phenyl amino pyrimidine (B1678525) derivative containing a piperazine moiety. wikipedia.org Imatinib functions as a specific inhibitor of several tyrosine kinase enzymes, including Bcr-Abl, c-Kit, and PDGFR. It occupies the ATP-binding site of the kinase domain, thereby blocking the transfer of phosphate (B84403) and inhibiting downstream signaling pathways that lead to cell proliferation. wikipedia.org Other research has identified piperazine analogues that act as inhibitors of Mycobacterium tuberculosis IMPDH, a crucial enzyme for the bacterium's survival. nih.gov

Enzyme Activation: Conversely, certain piperazine derivatives can act as enzyme activators. A study investigating human carbonic anhydrase (CA) isoforms I, II, IV, and VII found that various substituted piperazines function as CA activators (CAAs). nih.govresearchgate.net The proposed mechanism involves the activator binding within the enzyme's active site and participating in the rate-determining step of the catalytic cycle: the shuttling of protons from the zinc-coordinated water molecule to the surrounding medium. nih.gov While unsubstituted piperazine was inactive, derivatives like 2-benzyl-piperazine and 1-(3-benzylpiperazin-1-yl)propan-1-one showed moderate activating properties against specific CA isoforms. researchgate.net

Cellular Pathway Perturbations

The biological effects of piperazine derivatives often result from their ability to modulate complex cellular signaling cascades. researchgate.net These interactions can alter gene expression and fundamental cellular functions like proliferation, apoptosis, and migration. researchgate.netnih.gov

One novel piperazine derivative was found to potently induce caspase-dependent apoptosis in cancer cells by inhibiting multiple oncogenic signaling pathways simultaneously. nih.gov This compound was shown to down-regulate PI3K p85beta and severely reduce AKT phosphorylation, thereby disrupting the critical PI3K/AKT pathway, which is essential for cell proliferation and survival. nih.gov The same derivative also demonstrated inhibitory effects on Src family kinases and the BCR-ABL signaling pathway. nih.gov

Other piperazine derivatives have been shown to modulate different cellular pathways. For example, some can influence the mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in cell proliferation and differentiation, or the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling, which regulates inflammatory responses. researchgate.net Additionally, certain piperazines can act as permeation enhancers by disrupting epithelial structures. They appear to increase myosin-mediated contraction, which is followed by the disruption of cadherin-based cell-cell contacts, thereby enhancing the permeability of epithelial monolayers. acs.org

Pharmacological Screening and Advanced Bioassay Development

The structural framework of piperazine, particularly when integrated into derivatives like Benzyl (B1604629) 3-methylpiperazine-1-carboxylate, serves as a versatile scaffold in medicinal chemistry. This core has been extensively modified to explore a wide range of pharmacological activities. The following sections detail the findings from various biological screenings of these derivatives.

Derivatives of the piperazine class have been systematically evaluated for their efficacy against various microbial and fungal pathogens. A study on N-alkyl and N-aryl piperazine derivatives demonstrated significant activity against several bacterial strains, including Staphylococcus aureus, Pseudomonas aeruginosa, Streptomyces epidermidis, and Escherichia coli. nih.govnih.gov However, these compounds were found to be less active against the tested fungi, such as Aspergillus fumigatus, Aspergillus flavus, and Aspergillus niger. nih.gov

Other research has focused on synthesizing novel metronidazole (B1676534) analogues incorporating carboxylate and 1H-1,2,3-triazole moieties. These derivatives showed potent inhibition of both fungal and bacterial growth, with several compounds displaying excellent antimicrobial activity that surpassed the parent compound, metronidazole. nih.gov Similarly, studies on benzyl bromide derivatives revealed strong antibacterial and antifungal properties, which were notably more potent than related synthetic chalcones and ketones. nih.gov These benzyl bromide compounds were particularly effective against Candida albicans and Candida krusei. nih.gov

Table 1: Summary of Antimicrobial and Antifungal Screening of Piperazine Derivatives

Compound Class Target Organisms Observed Activity Reference
N-alkyl/N-aryl piperazines S. aureus, P. aeruginosa, E. coli Significant antibacterial activity nih.gov, nih.gov
A. fumigatus, A. flavus, A. niger Less active against fungi nih.gov
Metronidazole carboxylate analogues Didymella sp. and various bacteria Potent inhibition, exceeding metronidazole nih.gov
Benzyl bromide derivatives Gram-positive bacteria, C. albicans, C. krusei Strong antibacterial and antifungal properties nih.gov

The piperazine moiety is a key component in the development of new anti-inflammatory agents. A series of methyl salicylate (B1505791) derivatives incorporating a piperazine structure was synthesized and tested for in vivo anti-inflammatory activity. wikipedia.org These compounds were evaluated using xylol-induced ear edema and carrageenan-induced paw edema models in mice. wikipedia.org The results indicated that all synthesized compounds exhibited potent anti-inflammatory effects. wikipedia.org Notably, compounds designated M15 and M16 demonstrated activity higher than aspirin (B1665792) and equivalent to indomethacin (B1671933) at the same dose. wikipedia.orgnih.gov Further investigation revealed that compound M16 significantly inhibited the release of lipopolysaccharide (LPS)-induced interleukin (IL)-6 and tumor necrosis factor (TNF)-α and attenuated the up-regulation of cyclooxygenase (COX)-2. wikipedia.orgnih.gov

In a separate study, a novel piperazine compound, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), was investigated for its anti-nociceptive and anti-inflammatory effects. cymitquimica.com This derivative effectively reduced edema formation in the carrageenan-induced paw edema test. cymitquimica.com It also decreased cell migration, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines IL-1β and TNF-α in a pleurisy model. cymitquimica.com

Table 2: Anti-inflammatory Activity of Selected Piperazine Derivatives

Compound/Derivative Model/Assay Key Findings Reference
Methyl salicylate-piperazine derivatives (M15, M16) Carrageenan-induced paw edema (mice) Activity higher than aspirin, equal to indomethacin wikipedia.org, nih.gov
LPS-stimulated RAW264.7 macrophages Inhibition of IL-6, TNF-α release; attenuation of COX-2 wikipedia.org, nih.gov
LQFM182 Carrageenan-induced paw edema and pleurisy Reduced edema, cell migration, and levels of IL-1β & TNF-α cymitquimica.com

The structural versatility of piperazine derivatives has made them attractive candidates for anticancer drug discovery. A series of novel phenylthiazolidin-4-one piperazine derivatives was synthesized and evaluated for anticancer activity, with one compound showing potent effects against the MDA-MB-231 breast cancer cell line. researchgate.net In another study, piperazinyl-methyl-3(2H)pyridazinone based compounds were screened against human lung and colon cancer cell lines, where derivatives containing methoxy (B1213986) groups on the phenyl ring displayed higher cytotoxic effects. rsc.org

Researchers have also created novel vindoline-piperazine conjugates and tested their in vitro antiproliferative activity on 60 human tumor cell lines. nih.gov Among these, conjugates containing [4-(trifluoromethyl)benzyl]piperazine and 1-bis(4-fluorophenyl)methyl piperazine were identified as particularly potent agents. nih.gov Similarly, the synthesis of 1-(substitutedbenzoyl)-4-benzhydrylpiperazine derivatives yielded compounds with high cytotoxic activity against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines. researchgate.net In vivo studies of benzoxazine (B1645224) and aminomethyl derivatives derived from eugenol (B1671780) also showed activity in reducing cancer incidence and tumor weight in mice. europa.eu

Table 3: Cytotoxic Activity of Piperazine Derivatives Against Cancer Cell Lines

Derivative Class Cell Lines Notable Activity Reference
Phenylthiazolidin-4-one piperazines MDA-MB-231 (Breast) Potent anticancer activity researchgate.net
Piperazinyl-methyl-pyridazinones Lung and Colon Methoxy-substituted compounds showed higher cytotoxicity rsc.org
Vindoline-piperazine conjugates Breast (MDA-MB-468), Lung (HOP-92) Low micromolar growth inhibition (GI50) values nih.gov
Benzhydrylpiperazines HUH-7 (Hepatocellular), MCF-7 (Breast), HCT-116 (Colorectal) High cytotoxic activity researchgate.net

Benzylpiperazine derivatives have been specifically designed to penetrate the central nervous system and act on neurological targets. One strategic approach involved creating benzylpiperazine derivatives as selective histone deacetylase 6 (HDAC6) inhibitors, which are considered a therapeutic target for neurodegenerative diseases. The inclusion of the benzylpiperazine moiety was effective for delivering the drug to the brain. A lead compound from this series, KH-259, demonstrated antidepressant activity when administered to mice.

The piperazine ring is a common feature in molecules targeting the CNS. Research into novel urea (B33335) derivatives with CNS activity suggests the potential involvement of the serotonin and/or opioid systems. The activity of these compounds was linked to favorable ADMET properties, including lipophilicity that allows for good blood-brain barrier permeation. The anxiolytic effects of some piperazine analogues have been attributed to their action as agonists at 5-HT1A receptors.

The antioxidant potential of piperazine-containing compounds has been an area of active research. A review of the field indicates that the antioxidant activity of natural compounds can be improved by attaching a piperazine ring. For instance, novel sarsasapogenin (B1680783) derivatives featuring N-sulfonyl piperazine carbamate (B1207046) showed enhanced antioxidant activity. The presence of hydroxyl groups on the benzylpiperazine structure also improved pharmacological effects, with 4-hydroxy-3-methoxy benzyl piperazine showing noticeable antioxidant efficacy in assays such as the DPPH method.

Investigation of Biological Stability and Metabolomic Fate

Understanding the metabolic pathway and stability of piperazine derivatives is crucial for their development as therapeutic agents. The metabolism of benzylpiperazine (BZP) and its analogues is primarily handled by the cytochrome P450 (CYP) enzyme system. Specific isoenzymes involved include CYP2D6, CYP1A2, and CYP3A4. researchgate.net For other piperazine-type drugs like perazine, CYP2C19 has also been shown to play a major role. nih.gov

Key metabolic transformations identified for BZP include hydroxylation of the aromatic ring and metabolic degradation of the piperazine moiety itself. nih.gov This leads to the formation of metabolites such as 3-hydroxy-BZP, 4-hydroxy-BZP, and piperazine, which are then excreted in the urine, often after conjugation with glucuronic or sulphuric acid. nih.gov Studies on the stability of N-benzylpiperazine in biological matrices like human whole blood, serum, and urine have been conducted to ensure accurate analysis in clinical and forensic settings. nih.gov Investigations into other complex piperazine-containing molecules have identified metabolic reactions such as N-demethylation, oxidation, and reduction. rsc.org

Applications in Advanced Materials Science and Nanotechnology

Utilization as Building Blocks in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The selection of the organic linker is crucial in dictating the structure, porosity, and ultimately the function of the resulting material. Piperazine (B1678402) and its derivatives have been successfully employed as ligands in the synthesis of MOFs and coordination polymers. rsc.org

The nitrogen atoms within the piperazine ring of Benzyl (B1604629) 3-methylpiperazine-1-carboxylate can act as coordination sites for metal ions, facilitating the formation of extended network structures. The benzyl carboxylate group can also participate in coordination or act as a directing group influencing the final topology of the framework. The methyl group, on the other hand, can introduce chirality and modify the pore environment within the MOF.

Table 1: Potential Coordination Sites of Benzyl 3-methylpiperazine-1-carboxylate in MOF Synthesis

Functional GroupPotential Role in MOF/Coordination Polymer Formation
Piperazine Nitrogen AtomsPrimary coordination sites for metal ions, acting as nodes in the framework.
Benzyl Carboxylate GroupCan be hydrolyzed to a carboxylic acid to act as a primary coordinating linker. The benzyl group can influence the framework's hydrophobicity.
Methyl GroupIntroduces chirality and can modify the steric environment of the pores within the material.

The incorporation of such functionalized piperazine derivatives can lead to MOFs with enhanced properties for applications such as gas storage, separation, and catalysis.

Role in the Design of Supramolecular Assemblies and Functional Materials

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, and van der Waals forces. The piperazine scaffold is a well-established component in the construction of supramolecular assemblies due to its ability to form multiple hydrogen bonds. nih.gov

This compound possesses both hydrogen bond donor (the N-H group of the piperazine ring) and acceptor (the nitrogen atoms and the carbonyl oxygen) sites. These features, along with the potential for π-π stacking interactions from the benzyl group, make it a promising candidate for the rational design of self-assembling systems. These supramolecular structures can find applications in areas such as molecular recognition, sensing, and the development of responsive materials.

Development of Piperazine-Functionalized Nanocarriers for Targeted Delivery Systems

Nanocarriers are nanoscale materials designed to transport therapeutic agents to specific sites within the body. mdpi.com The surface functionalization of these nanocarriers is critical for their stability, biocompatibility, and targeting efficiency. nih.gov Piperazine derivatives have been investigated for their potential in enhancing the performance of drug delivery systems. acs.org

Emerging Research Directions and Future Perspectives

Integration of Artificial Intelligence and Machine Learning in Drug Discovery and Design

Artificial Intelligence (AI) and Machine Learning (ML) have become transformative forces in pharmaceutical research, enabling the rapid analysis of vast datasets to predict molecular behavior and guide the design of novel drug candidates. nih.govjsr.org These computational tools are being applied at various stages of the drug discovery pipeline, from initial hit discovery to lead optimization. mdpi.comnih.gov

In the context of Benzyl (B1604629) 3-methylpiperazine-1-carboxylate, AI and ML algorithms can be employed to design new analogs with enhanced efficacy and safety profiles. jsr.orgmednexus.org By analyzing the structural features of the piperazine (B1678402) scaffold, these models can predict how modifications will affect a molecule's interaction with a specific biological target. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis, deep learning, and neural networks can process complex biological and chemical data to identify promising virtual compounds before they are synthesized, saving significant time and resources. nih.govmdpi.com This data-driven approach accelerates the design-test-learn cycle, making the search for potent and selective therapeutic agents more efficient. nih.govmednexus.org

AI/ML TechniqueApplication in Drug DiscoveryRelevance to Benzyl 3-methylpiperazine-1-carboxylate
Machine Learning (ML) Enhances drug efficacy, ensures safety, personalizes medicine, and expedites drug repurposing. jsr.orgCan be used to design and optimize analogs for specific therapeutic targets.
Deep Learning (DL) Utilized in structure-based and ligand-based virtual screening, toxicity prediction, and QSAR. mdpi.comCan predict the biological activity and potential toxicity of novel derivatives.
Quantitative Structure-Activity Relationship (QSAR) Predicts the biological activity of a molecule based on its chemical structure. mdpi.comHelps in prioritizing the synthesis of analogs with the highest predicted potency.
Artificial Neural Networks (ANNs) Elucidates protein structure and function, identifies hits, and optimizes leads. mdpi.comCan model the interaction between derivatives and their target proteins.

High-Throughput Screening and Combinatorial Chemistry for Novel this compound Analogs

Combinatorial chemistry provides a systematic method for creating a vast number of different but structurally related molecules. nih.gov This technique can be applied to the this compound core to generate a large library of analogs. By varying the substituents on the piperazine ring, a diverse collection of novel compounds can be synthesized efficiently. nih.gov

Once these libraries are created, High-Throughput Screening (HTS) is employed to rapidly test thousands of compounds for a specific biological activity. rsc.org HTS assays, often automated, can quickly identify "hits"—compounds that show a desired effect, such as inhibiting a particular enzyme or binding to a specific receptor. nih.gov This combination of combinatorial synthesis and HTS allows researchers to explore a wide chemical space to find novel leads for drug development based on the this compound scaffold. nih.govrsc.org

Predictive Toxicology and Advanced In Silico Risk Assessment Methodologies

A significant hurdle in drug development is the potential for toxicity. Many promising drug candidates fail in later stages due to unforeseen adverse effects. nih.govnih.gov Predictive toxicology utilizes computational, or in silico, models to forecast the potential toxicity of chemical compounds early in the discovery process. researchgate.net

For new analogs of this compound, various QSAR and other computational models can be used to assess potential risks such as mutagenicity, cardiotoxicity, and hepatotoxicity. nih.govresearchgate.net These in silico tools analyze the chemical structure of a compound and predict its likelihood of causing toxic effects based on data from known toxicants. nih.gov This early-stage risk assessment helps to prioritize compounds with a higher probability of being safe, thereby reducing the reliance on animal testing and preventing costly late-stage failures. researchgate.net The integration of multiple QSAR tools can provide a more robust assessment of a compound's mutagenic potential, aligning with regulatory guidelines. nih.gov

In Silico Toxicology ToolPrediction FocusRisk Assessment Application
TOXTREE Ames Test Mutagenicity AlertHigh sensitivity and accuracy for predicting mutagenicity. researchgate.netnih.gov
VEGA CAESAR Ames Mutagenicity ModelProvides balanced accuracy and high specificity. researchgate.netnih.gov
Toxicity Estimation Software Tool (TEST) Consensus and Nearest Neighbour ModelsOffers balanced accuracy and high specificity for toxicity prediction. researchgate.netnih.gov

Translational Research Towards Clinical Development of Piperazine-1-carboxylate Based Therapeutics

Translational research acts as the bridge between basic scientific discoveries and their application in clinical practice. For a therapeutic based on the piperazine-1-carboxylate scaffold, this process involves several critical steps. Following the identification of a promising lead compound through screening and initial in silico safety assessment, the molecule undergoes lead optimization. This stage involves refining the chemical structure to improve its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile (absorption, distribution, metabolism, and excretion).

The piperazine moiety is frequently incorporated into drug candidates to enhance properties like water solubility and bioavailability, which are crucial for a drug's effectiveness. mdpi.commdpi.com Once an optimized candidate is selected, it enters preclinical development. This phase involves comprehensive in vitro (cell-based) and in vivo (animal) studies to establish a robust safety and efficacy profile before it can be considered for human clinical trials. The ultimate goal of this translational pathway is to successfully move a novel piperazine-1-carboxylate based therapeutic from the laboratory to the clinic to address unmet medical needs. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Benzyl 3-methylpiperazine-1-carboxylate derivatives?

  • Methodological Answer : The compound and its analogs are typically synthesized via iridium-catalyzed asymmetric amination. For example, allylic acetates react with benzyl piperazine-1-carboxylate in DMF at 50°C, yielding chiral derivatives with high enantioselectivity (ee >90%). Purification is achieved using flash column chromatography (SiO₂, heptane:isopropyl acetate gradients). Key parameters include catalyst loading, solvent choice, and temperature control to optimize yield and stereoselectivity .
Example Reaction ConditionsYieldee (%)
Synthesis of compound 3n50°C, DMF, 20h91%93%
Synthesis of compound 3o50°C, DMF, 24h64%94%

Q. Which spectroscopic techniques confirm the structure of this compound derivatives?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks based on characteristic shifts (e.g., benzyl protons at ~7.3 ppm, piperazine methyl groups at ~1.2 ppm) .
  • HRMS (ESI) : Confirm molecular ion ([M+H]+) with <5 ppm error .
  • FTIR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and piperazine ring vibrations .
  • SFC : Determine enantiomeric excess using chiral stationary phases (e.g., ee = 93–94%) .

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer : Flash column chromatography (SiO₂, heptane:isopropyl acetate = 20:1 → 5:1) is standard. Monitor purity via TLC (Rf = 0.27–0.42). For chiral resolution, preparative SFC with columns like Chiralpak AD-H is recommended .

Advanced Research Questions

Q. How can enantioselectivity in chiral derivatives be optimized during synthesis?

  • Methodological Answer :

  • Catalyst Screening : Use chiral iridium catalysts (e.g., phosphoramidite ligands) to enhance stereocontrol .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve reaction rates and selectivity .
  • Substrate Engineering : Introduce steric hindrance (e.g., benzyloxy groups) to favor specific transition states .
    • Data Contradiction Analysis : Lower yields (57–64%) in bulkier derivatives (e.g., compound 3p) suggest steric limitations; mitigate via iterative catalyst tuning .

Q. What challenges arise in interpreting NMR data for piperazine derivatives, and how are they resolved?

  • Methodological Answer :

  • Dynamic Effects : Piperazine ring puckering causes signal splitting. Use variable-temperature NMR to coalesce overlapping peaks .
  • Diastereotopic Protons : Assign using 2D NMR (COSY, NOESY) to differentiate axial/equatorial positions .
  • Solvent Artifacts : Deuterated DMSO may induce shifts; cross-validate with CDCl₃ spectra .

Q. How do structural modifications influence reactivity and physicochemical properties?

  • Methodological Answer :

  • Substituent Effects :
  • Alkyl Chains : Increase lipophilicity (logP) but may reduce solubility .
  • Electron-Withdrawing Groups : Stabilize intermediates in nucleophilic substitutions .
  • Comparative Table :
DerivativeModificationMelting Point (°C)Solubility (mg/mL)
This compound–CH₃Oil5–10 (DMF)
Benzyl 3-oxo derivative–C=O187–190<1 (H₂O)

Q. How can HRMS data resolve ambiguities in molecular composition?

  • Methodological Answer :

  • Isotopic Pattern Analysis : Match experimental vs. theoretical patterns (e.g., [M+H]+ at m/z 235.12 for C₁₂H₁₄N₂O₃).
  • Fragmentation Pathways : Use MS/MS to confirm backbone integrity (e.g., loss of benzyl group at m/z 91) .

Q. What are the implications of conflicting enantiomeric excess (ee) values across studies?

  • Methodological Answer : Discrepancies may arise from:

  • Chromatographic Conditions : Column age, mobile phase pH, or temperature variations .
  • Sample Purity : Contaminants (e.g., residual solvents) skew SFC results. Pre-purify via recrystallization .
  • Catalyst Degradation : Monitor catalyst stability via ICP-MS to ensure consistent enantioselectivity .

Retrosynthesis Analysis

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Reactant of Route 1
Benzyl 3-methylpiperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 3-methylpiperazine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.